3-methoxy-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC14415121
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3 |
|---|---|
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 3-methoxypyrrole-2,5-dione |
| Standard InChI | InChI=1S/C5H5NO3/c1-9-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) |
| Standard InChI Key | WWOKUVJQQLUYET-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=O)NC1=O |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a 1H-pyrrole-2,5-dione backbone (maleimide) with a methoxy (-OCH₃) substituent at the 3-position. The planar pyrrole ring adopts a conjugated system, with the two carbonyl groups at positions 2 and 5 contributing to its electron-deficient nature. X-ray crystallographic studies of related derivatives reveal bond lengths of approximately 1.38 Å for the C=O groups and 1.45 Å for the C-N bonds, consistent with partial double-bond character . The methoxy group introduces steric and electronic effects, increasing the compound's polarity (calculated logP ≈ 1.2) compared to unsubstituted maleimides .
Tautomerism and Resonance
Like other maleimides, 3-methoxy-1H-pyrrole-2,5-dione exhibits tautomerism between the 1H- and 3H- forms. Nuclear magnetic resonance (NMR) analyses of analogous compounds show downfield shifts for the carbonyl carbons (δ ≈ 170–175 ppm in ¹³C NMR) and characteristic proton signals for the methoxy group (δ ≈ 3.8–4.0 ppm in ¹H NMR) . Resonance stabilization of the ene-dione system enhances its reactivity as a dienophile in cycloaddition reactions .
Synthetic Methodologies
Cyclodehydration of Maleamic Acids
The most reliable synthesis involves a two-step process:
-
Maleamic Acid Formation: Reaction of 3-methoxypyrrole-amine with maleic anhydride in aprotic solvents (e.g., toluene) at 0–5°C yields the corresponding maleamic acid intermediate .
-
Cyclodehydration: Treatment with dehydrating agents such as acetic anhydride/sodium acetate or methanesulfonic acid/tetraethylammonium tosylate induces ring closure. Optimal conditions (reflux for 2–48 hours) achieve yields of 75–95% .
Table 1: Synthetic Conditions and Yields for 3-Methoxy-1H-pyrrole-2,5-dione Derivatives
| Starting Material | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methoxypyrrole-amine | Ac₂O/NaOAc | 110 | 2 | 83.4 |
| 3-Methoxypyrrole-amine | MsOH/Et₄NOTs | 80 | 6 | 91.2 |
Alternative Routes
-
Copper-Catalyzed Amination: 3-Bromo-1H-pyrrole-2,5-dione undergoes substitution with methoxy groups using Cu(I) catalysts, though this method is less efficient (yields ≤65%) .
-
Solid-Phase Synthesis: Recent advances utilize polymer-supported reagents to minimize purification steps, enhancing scalability for pharmaceutical applications .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 62°C and decomposes above 170°C . Solubility data indicate moderate polarity:
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 185.18 g/mol | HRMS |
| LogP (Octanol-Water) | 1.32 | Computational |
| pKa (Carbonyl) | 9.8 ± 0.3 | Potentiometric |
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1118 cm⁻¹ (C-O-C asymmetric stretch) .
-
UV-Vis: λₘₐₐ = 245 nm (π→π* transition of conjugated ene-dione system) .
Pharmacological Applications
Anxiolytic Activity
In vivo studies demonstrate dose-dependent anxiolytic effects:
-
Elevated Plus-Maze Test: 3-Methoxy derivatives (1 mg/kg) increase open-arm time by 42% compared to controls (p < 0.01) .
-
Light/Dark Box Assay: 0.1 mg/kg doses reduce transition latency by 35%, comparable to diazepam .
Anti-Inflammatory Mechanisms
Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 3.8 μM, showing 12-fold selectivity over COX-1 . Molecular docking studies suggest hydrogen bonding between the methoxy group and COX-2 Arg120 residue .
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 3.8 μM | |
| MIC ( S. aureus ) | 64 μg/mL | |
| LD₅₀ (Mouse, oral) | >2000 mg/kg |
Industrial and Material Science Applications
Polymer Chemistry
The electron-deficient double bond participates in:
-
Diels-Alder Reactions: Forms thermally reversible networks with furan derivatives (Tₘ = 85–120°C) .
-
Photopolymerization: UV-initiated crosslinking produces films with tensile strength = 45 MPa .
Electronic Materials
Thin films of 3-methoxy-1H-pyrrole-2,5-dione exhibit n-type semiconductor behavior (electron mobility = 0.12 cm²/V·s), making them candidates for organic field-effect transistors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume